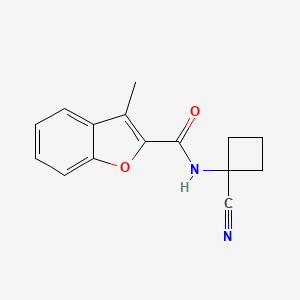
5-Hidroxi-3-metilisoxazol-4-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Mecanismo De Acción
Target of Action
Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that isoxazole derivatives have been found to interact with their targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that isoxazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with isoxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the isoxazole derivative and the biomolecules involved .
Cellular Effects
Isoxazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate on these processes have not been reported.
Molecular Mechanism
Isoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isoxazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of isoxazole-4-carboxylic acid with ethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .
Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine, which undergo cyclization to form the isoxazole ring . This method can be enhanced using microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach.
Industrial Production Methods
In industrial settings, the production of ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate often involves large-scale esterification reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-3-methylisoxazole-4-carboxylate.
Reduction: The compound can be reduced to form 5-hydroxy-3-methylisoxazole-4-carboxylic acid.
Substitution: The ester group can be substituted with other functional groups, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH₃) or thiols (RSH).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 5-oxo-3-methylisoxazole-4-carboxylate and 5-hydroxy-3-methylisoxazole-4-carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: This compound has a similar structure but with an additional ethyl group at the 3-position.
3-Hydroxy-5-methylisoxazole: This compound lacks the ester group and has a hydroxyl group at the 3-position.
Uniqueness
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Conclusion
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike. Continued exploration of its properties and applications will likely yield new insights and innovations in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
ethyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-12-7(5)10/h8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYORXNSOZGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NOC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133827-50-6 |
Source


|
| Record name | ethyl 5-hydroxy-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)

![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)
![4-amino-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2517344.png)


![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)
